molecular formula C7H10F3NO B13184521 2-Amino-4-(trifluoromethyl)cyclohexan-1-one

2-Amino-4-(trifluoromethyl)cyclohexan-1-one

Cat. No.: B13184521
M. Wt: 181.16 g/mol
InChI Key: QKGKNYKKAGEAMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-(trifluoromethyl)cyclohexan-1-one is a chemical compound with the molecular formula C7H10F3NO It is characterized by the presence of an amino group, a trifluoromethyl group, and a cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(trifluoromethyl)cyclohexan-1-one typically involves the introduction of the trifluoromethyl group into a cyclohexanone derivative. One common method involves the reaction of cyclohexanone with trifluoromethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(trifluoromethyl)cyclohexan-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

2-Amino-4-(trifluoromethyl)cyclohexan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-4-(trifluoromethyl)cyclohexan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-Amino-4-(trifluoromethyl)cyclohexan-1-one include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of both an amino group and a trifluoromethyl group on the cyclohexanone ring allows for a wide range of chemical transformations and applications .

Properties

Molecular Formula

C7H10F3NO

Molecular Weight

181.16 g/mol

IUPAC Name

2-amino-4-(trifluoromethyl)cyclohexan-1-one

InChI

InChI=1S/C7H10F3NO/c8-7(9,10)4-1-2-6(12)5(11)3-4/h4-5H,1-3,11H2

InChI Key

QKGKNYKKAGEAMO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C(CC1C(F)(F)F)N

Origin of Product

United States

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